molecular formula C27H38O4 B14406343 2-(Octyloxy)phenyl 2-(hexyloxy)benzoate CAS No. 86378-12-3

2-(Octyloxy)phenyl 2-(hexyloxy)benzoate

Cat. No.: B14406343
CAS No.: 86378-12-3
M. Wt: 426.6 g/mol
InChI Key: UCCRXRYYCLJWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Octyloxy)phenyl 2-(hexyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an octyloxy group attached to a phenyl ring and a hexyloxy group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octyloxy)phenyl 2-(hexyloxy)benzoate typically involves the esterification of 2-(Octyloxy)phenol with 2-(Hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Octyloxy)phenyl 2-(hexyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the octyloxy or hexyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-(Octyloxy)phenyl 2-(hexyloxy)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Octyloxy)phenyl 2-(hexyloxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological pathways. The octyloxy and hexyloxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Octyloxy)benzoic acid
  • 2-(Hexyloxy)phenol
  • 2-(Octyloxy)phenyl benzoate

Uniqueness

2-(Octyloxy)phenyl 2-(hexyloxy)benzoate is unique due to the presence of both octyloxy and hexyloxy groups, which confer distinct physicochemical properties. These properties can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

86378-12-3

Molecular Formula

C27H38O4

Molecular Weight

426.6 g/mol

IUPAC Name

(2-octoxyphenyl) 2-hexoxybenzoate

InChI

InChI=1S/C27H38O4/c1-3-5-7-9-10-16-22-30-25-19-13-14-20-26(25)31-27(28)23-17-11-12-18-24(23)29-21-15-8-6-4-2/h11-14,17-20H,3-10,15-16,21-22H2,1-2H3

InChI Key

UCCRXRYYCLJWPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1OC(=O)C2=CC=CC=C2OCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.